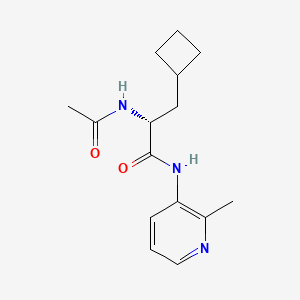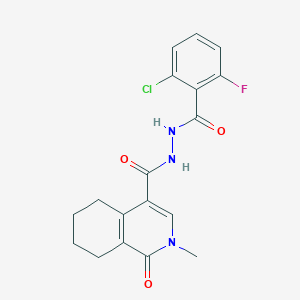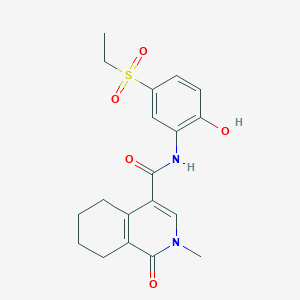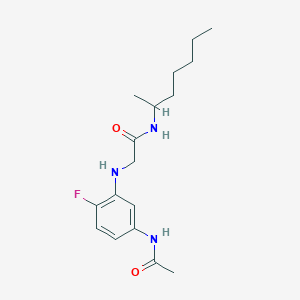![molecular formula C20H21ClN2O3 B7077203 N-[3-(7-chlorospiro[2H-indole-3,1'-cyclopentane]-1-yl)-3-oxopropyl]furan-2-carboxamide](/img/structure/B7077203.png)
N-[3-(7-chlorospiro[2H-indole-3,1'-cyclopentane]-1-yl)-3-oxopropyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(7-chlorospiro[2H-indole-3,1’-cyclopentane]-1-yl)-3-oxopropyl]furan-2-carboxamide is a complex organic compound featuring a spirocyclic indole structure. This compound is notable for its unique chemical architecture, which includes a spiro linkage between an indole and a cyclopentane ring, as well as a furan-2-carboxamide moiety. Such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(7-chlorospiro[2H-indole-3,1’-cyclopentane]-1-yl)-3-oxopropyl]furan-2-carboxamide typically involves multi-step organic synthesis One common approach is the Fischer indole synthesis, which can be used to construct the indole core This is followed by spirocyclization to form the spirocyclic structure
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each synthetic step. Catalysts and reagents would be selected to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(7-chlorospiro[2H-indole-3,1’-cyclopentane]-1-yl)-3-oxopropyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.
Reduction: The carbonyl group in the furan-2-carboxamide moiety can be reduced to form alcohol derivatives.
Substitution: Halogenation and other electrophilic substitutions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
N-[3-(7-chlorospiro[2H-indole-3,1’-cyclopentane]-1-yl)-3-oxopropyl]furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(7-chlorospiro[2H-indole-3,1’-cyclopentane]-1-yl)-3-oxopropyl]furan-2-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors, potentially inhibiting or activating specific pathways. The spirocyclic structure may enhance the compound’s binding affinity and selectivity for these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7’-chloro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole]
- Indole-3-carboxamide derivatives
Uniqueness
N-[3-(7-chlorospiro[2H-indole-3,1’-cyclopentane]-1-yl)-3-oxopropyl]furan-2-carboxamide is unique due to its combination of a spirocyclic indole structure with a furan-2-carboxamide moiety. This unique architecture may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Properties
IUPAC Name |
N-[3-(7-chlorospiro[2H-indole-3,1'-cyclopentane]-1-yl)-3-oxopropyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c21-15-6-3-5-14-18(15)23(13-20(14)9-1-2-10-20)17(24)8-11-22-19(25)16-7-4-12-26-16/h3-7,12H,1-2,8-11,13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDLUIBQAJEYDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CN(C3=C2C=CC=C3Cl)C(=O)CCNC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-2-[3-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]pyrimidine](/img/structure/B7077123.png)
![N-ethyl-1-[5-[(4-fluorophenoxy)methyl]furan-2-carbonyl]azetidine-3-carboxamide](/img/structure/B7077132.png)
![2-[4-[(4-Cyanobenzoyl)amino]oxan-4-yl]acetic acid](/img/structure/B7077139.png)
![3-[2-(3-hydroxyphenyl)morpholin-4-yl]-N-(2-methyl-4-nitrophenyl)propanamide](/img/structure/B7077147.png)
![N-[2-(azepan-1-yl)ethyl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7077159.png)

![2-[1-[(2,2-Dichlorocyclopropanecarbonyl)amino]cyclohexyl]acetic acid](/img/structure/B7077162.png)

![1-[5-[4-(3-Methoxypropylsulfonyl)piperazine-1-carbonyl]furan-2-yl]ethanone](/img/structure/B7077168.png)
![1-[2-[(3R,4S)-3,4-dimethoxypyrrolidin-1-yl]-2-oxoethyl]quinoxalin-2-one](/img/structure/B7077171.png)
![1,3,3-Trimethyl-4-[2-[3-(2-oxopyrrolidin-1-yl)phenyl]acetyl]piperazin-2-one](/img/structure/B7077186.png)
![2-[4-(3-methoxy-3-methylbutanoyl)piperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7077196.png)

